molecular formula C15H22N2O2S B4082577 N-(2,4-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide

N-(2,4-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide

Cat. No. B4082577
M. Wt: 294.4 g/mol
InChI Key: FSSQKVSBCQGGRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide, also known as UMB 68, is a chemical compound that has been studied for its potential use in the field of neuroscience. This compound is of interest due to its ability to modulate the activity of certain neurotransmitter receptors in the brain. In

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide 68 involves its interaction with the NMDA receptor. Specifically, N-(2,4-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide 68 binds to a site on the receptor known as the glycine modulatory site. This binding enhances the activity of the receptor by increasing the affinity of the receptor for glycine, an endogenous ligand of the NMDA receptor. This enhancement of NMDA receptor activity may lead to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,4-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide 68 have been studied in several animal models. In rats, N-(2,4-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide 68 has been shown to enhance working memory and spatial memory. Additionally, N-(2,4-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide 68 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. These effects suggest that N-(2,4-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide 68 may have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,4-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide 68 is its ability to enhance the activity of the NMDA receptor, which is involved in several important physiological processes. This makes N-(2,4-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide 68 a potentially valuable tool for studying the role of the NMDA receptor in various neurological disorders. However, one limitation of N-(2,4-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide 68 is its relatively low yield in the synthesis process, which may limit its availability for research purposes.

Future Directions

There are several future directions for the study of N-(2,4-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide 68. One potential avenue of research is the development of more efficient synthesis methods for N-(2,4-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide 68, which would increase its availability for research purposes. Additionally, further studies are needed to investigate the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide 68 in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Finally, the role of N-(2,4-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide 68 in modulating the activity of other neurotransmitter receptors should be investigated to further understand its mechanism of action.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide 68 is a chemical compound that has been studied for its potential use in the field of neuroscience. Its ability to modulate the activity of the NMDA receptor has implications for the treatment of various neurological disorders. While there are limitations to the synthesis of N-(2,4-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide 68, future research may yield more efficient synthesis methods and further investigate its potential therapeutic applications.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide 68 has been studied for its potential use in the field of neuroscience. Specifically, it has been investigated as a modulator of the activity of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in several important physiological processes, including learning and memory. N-(2,4-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide 68 has been shown to enhance the activity of the NMDA receptor, which may have implications for the treatment of various neurological disorders.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-methylpiperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-11-5-4-8-17(10-11)15(20)16-13-7-6-12(18-2)9-14(13)19-3/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSQKVSBCQGGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=S)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-3-methylpiperidine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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